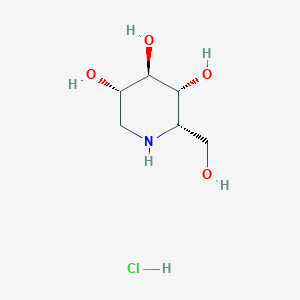

1-Deoxy-L-idonojirimycin HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Deoxy-L-idonojirimycin HCl and its derivatives involves several key steps starting from commercially available precursors. One notable method includes starting from tetrabenzyl glucose, with critical steps involving the substitution of the hydroxyl group at C-5 with an azido group, stereoselective reaction of the aldehyde at C-1 with dimethyl methylenephosphonate anion, conversion of the azide into an amino group, and cyclization of the amino alcohol (La Ferla, Bugada, & Nicotra, 2006). Another approach to synthesizing related iminosugars involves enantiomerically pure allenylstannanes as precursors for the synthesis of 1-deoxy-D-galactohomonojirimycin, highlighting the diversity of synthetic routes available for these compounds (Achmatowicz & Hegedus, 2004).

科学的研究の応用

In Vitro and In Vivo Studies

Research involving compounds like IDJ often focuses on in vitro and in vivo studies to determine their therapeutic potential. For example, studies on migalastat, a compound with a similar mechanism of action, have highlighted the importance of understanding both in vitro amenability and in vivo effectiveness. This dual approach helps in assessing the potential clinical benefits of such compounds, including IDJ, for conditions like Fabry disease (Lenders, Stappers, & Brand, 2020).

Antibiotic Properties and Environmental Impact

Another angle of research investigates the environmental impact and antibiotic properties of various compounds. While not directly related to IDJ, studies on antibiotics' occurrence and toxicity in the aquatic environment can inform research on the ecological implications of widespread therapeutic use (Kovaláková et al., 2020). These insights are crucial for developing environmentally sustainable therapeutic strategies.

Antioxidant and Anti-inflammatory Applications

Research on the antioxidant properties of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into designing potent antioxidant molecules, which can be relevant for studying IDJ’s potential antioxidant and anti-inflammatory applications (Razzaghi-Asl et al., 2013). Understanding the molecular basis of these effects is vital for developing new treatments for oxidative stress-related diseases.

Safety And Hazards

The safety and hazards of 1-Deoxy-L-idonojirimycin HCl are not explicitly mentioned in the search results.

将来の方向性

The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features1.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized literature or experts in the field.

特性

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-L-idonojirimycin HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)